Cas no 1174572-35-0 (1-ethynyl-3-fluoro-2-methoxybenzene)

1-Ethynyl-3-fluoro-2-methoxybenzene is a fluorinated aromatic compound featuring an ethynyl group and a methoxy substituent, offering versatile reactivity for synthetic applications. The presence of the ethynyl group enables participation in Sonogashira coupling and click chemistry, while the fluorine atom enhances electrophilic substitution selectivity. The methoxy group contributes to electron-donating effects, influencing regioselectivity in further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research as a building block for complex molecules. Its structural features allow for precise modifications, making it valuable in the development of bioactive compounds and advanced materials. High purity and stability ensure reliable performance in demanding synthetic workflows.
1-ethynyl-3-fluoro-2-methoxybenzene structure
1174572-35-0 structure
商品名:1-ethynyl-3-fluoro-2-methoxybenzene
CAS番号:1174572-35-0
MF:C9H7FO
メガワット:150.149686098099
CID:6584826
PubChem ID:122198123

1-ethynyl-3-fluoro-2-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 1-ethynyl-3-fluoro-2-methoxybenzene
    • Benzene, 1-ethynyl-3-fluoro-2-methoxy-
    • 1-Ethynyl-3-fluoro-2-methoxy-benzene
    • 1174572-35-0
    • EN300-1840753
    • A1-02126
    • インチ: 1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3
    • InChIKey: OIHJVDWKVIHLIM-UHFFFAOYSA-N
    • ほほえんだ: C1(C#C)=CC=CC(F)=C1OC

計算された属性

  • せいみつぶんしりょう: 150.048093005g/mol
  • どういたいしつりょう: 150.048093005g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

  • 密度みつど: 1.11±0.1 g/cm3(Predicted)
  • ふってん: 215.8±30.0 °C(Predicted)

1-ethynyl-3-fluoro-2-methoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1840753-2.5g
1-ethynyl-3-fluoro-2-methoxybenzene
1174572-35-0 95%
2.5g
$1931.0 2023-09-19
Enamine
EN300-1840753-0.1g
1-ethynyl-3-fluoro-2-methoxybenzene
1174572-35-0 95%
0.1g
$342.0 2023-09-19
Enamine
EN300-1840753-0.25g
1-ethynyl-3-fluoro-2-methoxybenzene
1174572-35-0 95%
0.25g
$487.0 2023-09-19
Enamine
EN300-1840753-0.5g
1-ethynyl-3-fluoro-2-methoxybenzene
1174572-35-0 95%
0.5g
$768.0 2023-09-19
Enamine
EN300-1840753-5.0g
1-ethynyl-3-fluoro-2-methoxybenzene
1174572-35-0 95%
5g
$2858.0 2023-06-01
Aaron
AR01RNBR-500mg
1-Ethynyl-3-fluoro-2-methoxy-benzene
1174572-35-0 95%
500mg
$1081.00 2025-02-14
Aaron
AR01RNBR-1g
1-Ethynyl-3-fluoro-2-methoxy-benzene
1174572-35-0 95%
1g
$1381.00 2025-02-14
Aaron
AR01RNBR-10g
1-Ethynyl-3-fluoro-2-methoxy-benzene
1174572-35-0 95%
10g
$5850.00 2023-12-16
Aaron
AR01RNBR-100mg
1-Ethynyl-3-fluoro-2-methoxy-benzene
1174572-35-0 95%
100mg
$496.00 2025-02-14
Aaron
AR01RNBR-2.5g
1-Ethynyl-3-fluoro-2-methoxy-benzene
1174572-35-0 95%
2.5g
$2681.00 2025-02-14

1-ethynyl-3-fluoro-2-methoxybenzene 関連文献

1-ethynyl-3-fluoro-2-methoxybenzeneに関する追加情報

Introduction to 1-ethynyl-3-fluoro-2-methoxybenzene (CAS No. 1174572-35-0)

1-ethynyl-3-fluoro-2-methoxybenzene, identified by its Chemical Abstracts Service (CAS) number 1174572-35-0, is a fluorinated aromatic compound featuring an ethynyl substituent and a methoxy group. This molecule has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications in drug discovery. The presence of both electron-withdrawing and electron-donating groups makes it a versatile intermediate for synthesizing more complex pharmacophores, particularly in the development of novel therapeutic agents.

The structural motif of 1-ethynyl-3-fluoro-2-methoxybenzene combines the aromatic stability of a benzene ring with the reactivity of the ethynyl group, which can undergo various transformations such as Sonogashira coupling, metal-catalyzed coupling reactions, and functionalization at the triple bond. The fluorine atom at the 3-position introduces electronic and steric effects that can modulate the bioactivity of derived compounds, making it an attractive scaffold for medicinal chemists seeking to optimize pharmacokinetic profiles and target specificity.

In recent years, fluorinated aromatic compounds have been extensively studied for their role in enhancing drug efficacy and metabolic stability. The methoxy group at the 2-position further contributes to the compound's versatility, enabling selective modifications while maintaining overall structural integrity. This combination of functional groups has been exploited in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs, where precise control over molecular interactions is crucial.

One of the most compelling aspects of 1-ethynyl-3-fluoro-2-methoxybenzene is its utility as a building block for heterocyclic derivatives. By incorporating this scaffold into nitrogen-containing heterocycles, researchers can explore new chemical spaces with enhanced binding affinities and selectivity. For instance, recent studies have demonstrated its application in generating substituted pyridines and quinolines, which are known scaffolds for a wide range of bioactive molecules. The ethynyl group serves as a convenient handle for further derivatization via palladium-catalyzed reactions, allowing for the introduction of diverse functional groups such as amines, alcohols, and thiols.

The fluorine atom in 1-ethynyl-3-fluoro-2-methoxybenzene plays a critical role in modulating the pharmacokinetic properties of derived compounds. Fluorine substitution is well-documented to improve metabolic stability by resisting oxidative degradation by cytochrome P450 enzymes. Additionally, fluorine can influence solubility and lipophilicity, parameters that are often optimized during drug development. This makes 1-ethynyl-3-fluoro-2-methoxybenzene a valuable precursor for designing molecules with improved pharmacokinetic profiles.

Recent advances in computational chemistry have further enhanced the utility of 1-ethynyl-3-fluoro-2-methoxybenzene in drug discovery. Molecular modeling studies have revealed that derivatives of this compound can effectively interact with biological targets such as enzymes and receptors by leveraging the optimal positioning of functional groups. For example, computational docking experiments have shown that certain analogs exhibit high binding affinity to kinases involved in cancer pathways. These findings highlight the potential of this scaffold in developing targeted therapies.

In addition to its applications in small-molecule drug discovery, 1-ethynyl-3-fluoro-2-methoxybenzene has shown promise in materials science and organic electronics. The conjugated system formed by the benzene ring and ethynyl group can be exploited in designing organic semiconductors and light-emitting diodes (OLEDs). The presence of fluorine can also influence electronic properties, making it possible to fine-tune charge transport characteristics for optoelectronic applications.

The synthesis of 1-ethynyl-3-fluoro-2-methoxybenzene typically involves multi-step organic transformations starting from commercially available precursors such as fluorene or anisole derivatives. Common synthetic routes include halogenation followed by cross-coupling reactions or direct functionalization using metal catalysts. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

Future directions in the study of 1-ethynyl-3-fluoro-2-methoxybenzene may focus on exploring its derivatives as lead compounds for treating neurological disorders or infectious diseases. The ability to modify both aromatic rings and functional groups provides a rich palette for medicinal chemists to design molecules with tailored biological activities. Furthermore, green chemistry approaches are being increasingly adopted to develop sustainable synthetic routes for this compound, aligning with global efforts to minimize environmental impact.

In conclusion,1-ethynyl-3-fluoro-2-methoxybenzene (CAS No. 1174572-35-0) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an excellent scaffold for generating novel bioactive molecules with optimized pharmacokinetic properties. As our understanding of molecular interactions continues to evolve, compounds like this will remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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